

Angelicin Solubility: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Men 10208

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of Angelicin, a naturally occurring furocoumarin with significant therapeutic potential. Understanding the solubility of Angelicin in various solvents is critical for its application in preclinical and clinical research, impacting everything from in vitro assay design to formulation development for in vivo studies. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and explores the key signaling pathways influenced by Angelicin, providing a crucial resource for researchers in the field.

Quantitative Solubility of Angelicin

Angelicin exhibits varied solubility across different solvent systems. Its solubility is highest in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), with moderate solubility in ethanol. As expected for a poorly water-soluble compound, its solubility in aqueous buffers is limited. The following table summarizes the available quantitative solubility data for Angelicin.

Solvent	Solubility (mg/mL)	Molar Solubility (mM)	Notes
Dimethyl Sulfoxide (DMSO)	~5	~26.85	-
Dimethylformamide (DMF)	~2	~10.74	-
Ethanol	~1	~5.37	-
1:1 DMSO:PBS (pH 7.2)	~0.5	~2.68	For aqueous solutions, it is recommended to first dissolve Angelicin in DMSO and then dilute with the aqueous buffer. Aqueous solutions are not recommended for storage for more than one day.
Water	Very slightly soluble	-	Qualitative data indicates low aqueous solubility.

Molecular Weight of Angelicin: 186.16 g/mol

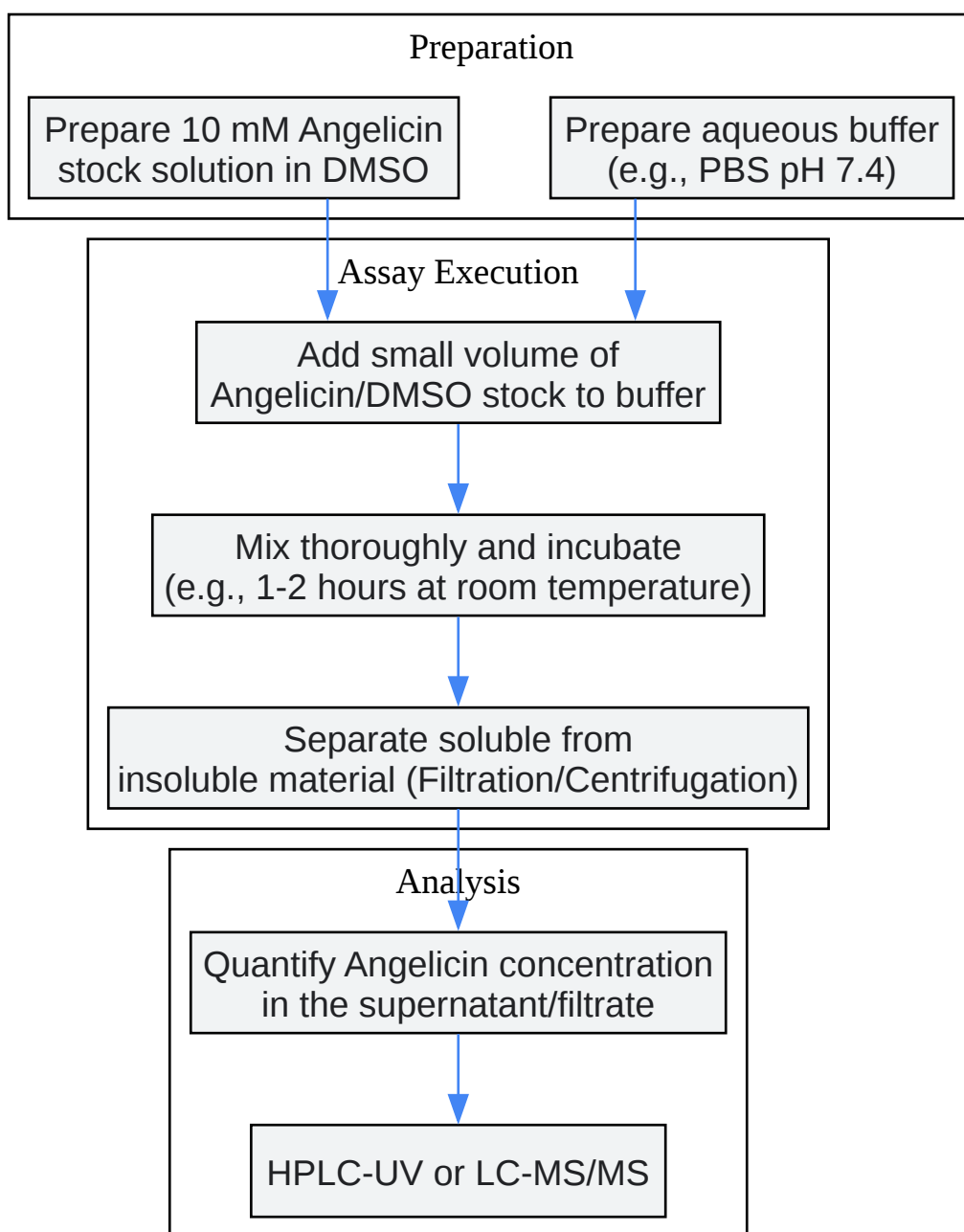
Experimental Protocols for Solubility Determination

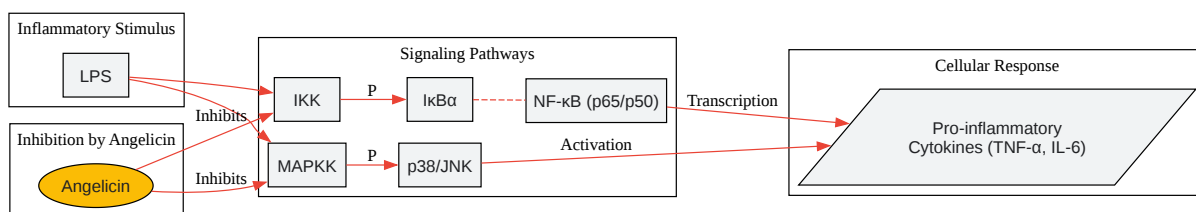
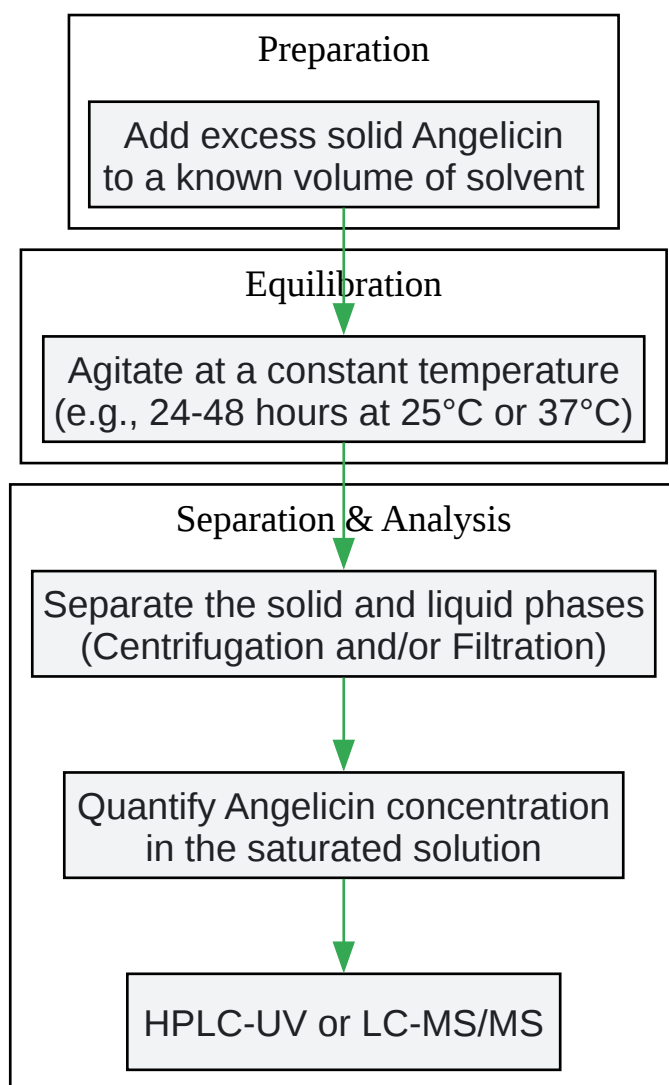
The determination of a compound's solubility is a fundamental aspect of its physicochemical characterization. Both kinetic and equilibrium solubility assays are commonly employed in drug discovery. Below are detailed methodologies that can be adapted for determining the solubility of Angelicin.

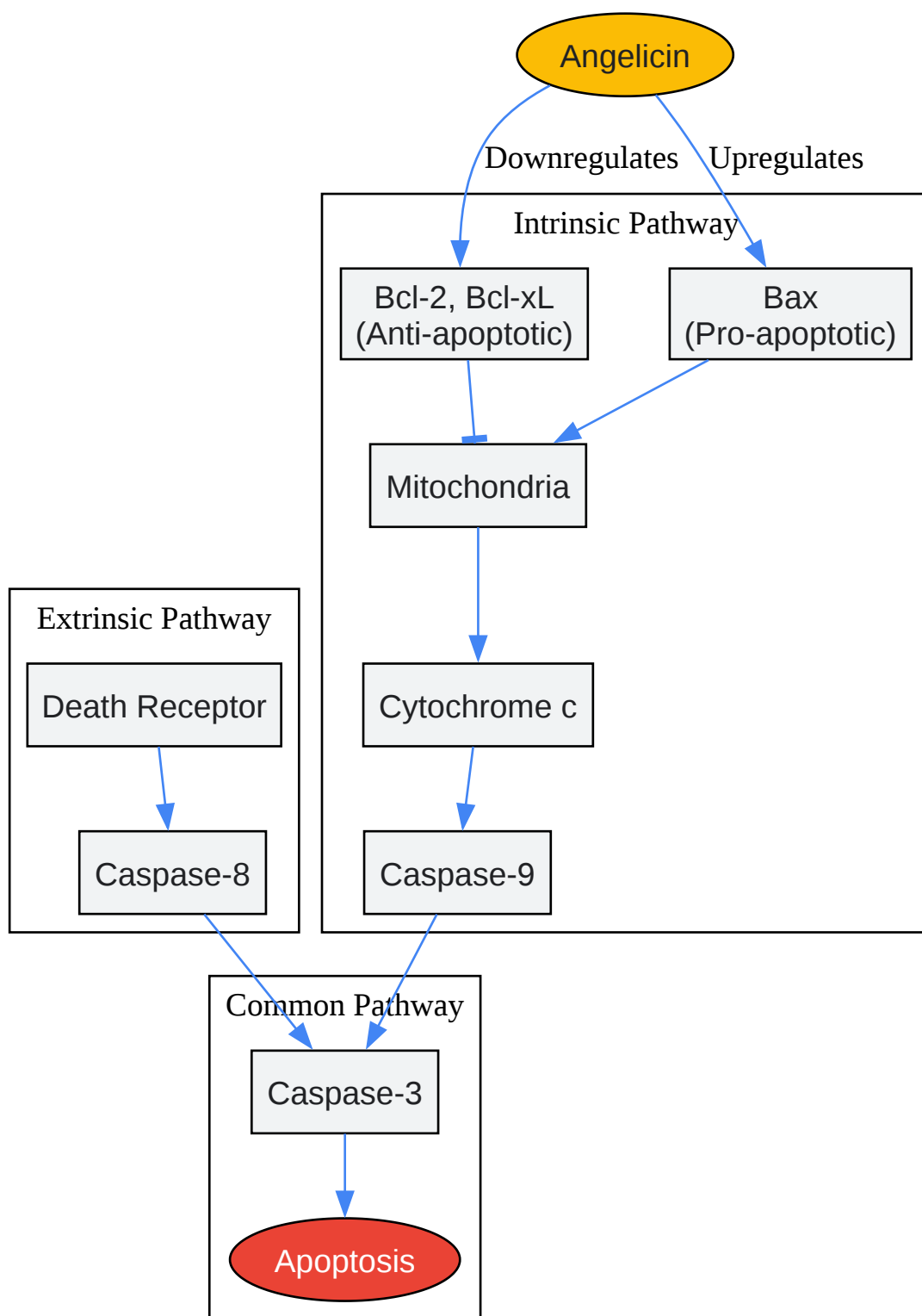
Kinetic Solubility Assay (High-Throughput Screening)

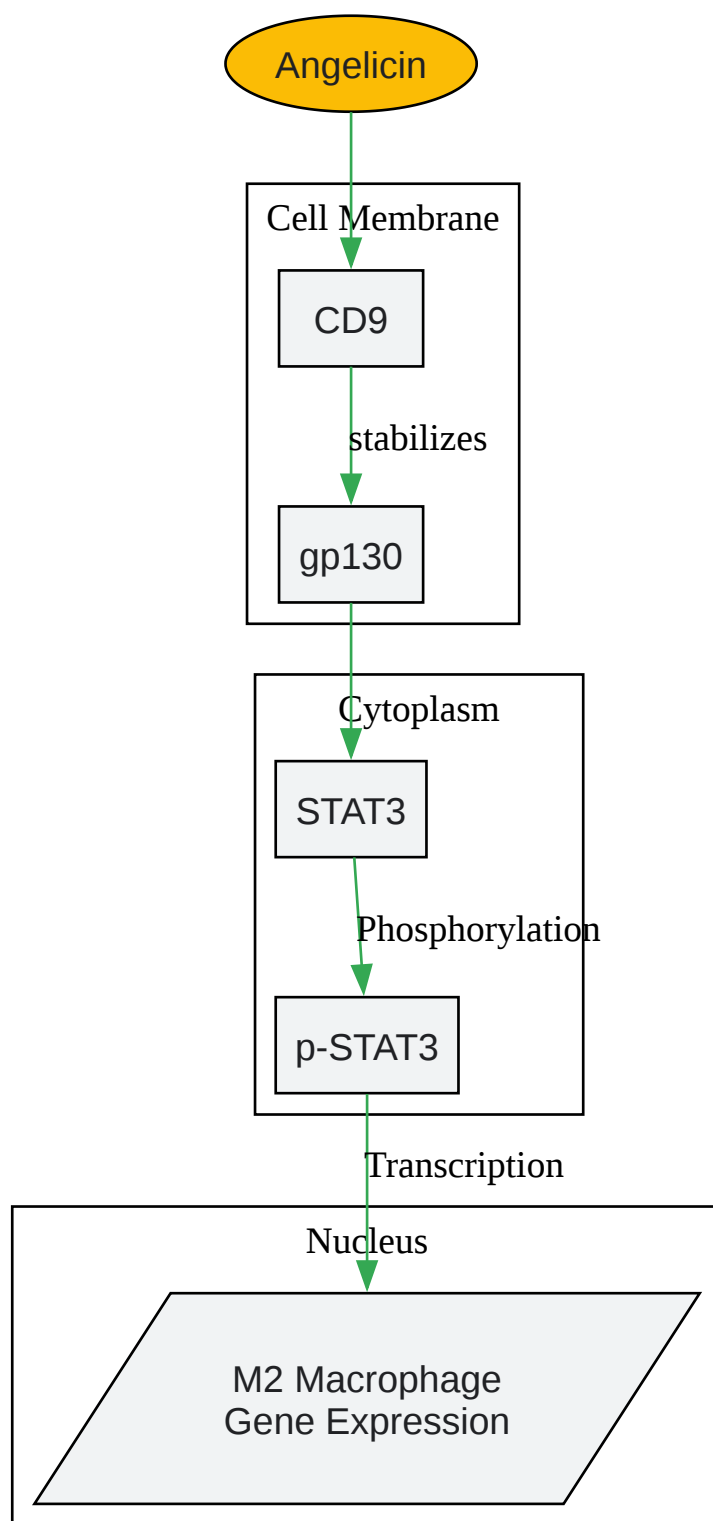
This method is suitable for rapid screening of compound solubility, often in the early phases of drug discovery. It measures the solubility of a compound that is rapidly precipitated from a DMSO stock solution into an aqueous buffer.

Workflow for Kinetic Solubility Assay:









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- To cite this document: BenchChem. [Angelicin Solubility: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1676195#angelicin-solubility-in-dmso-and-other-solvents>]

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